(4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methoxybenzylidene group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the oxazole ring or the chlorophenyl group, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
Industry
In industry, the compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting key enzymes or disrupting cell membranes. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(2-chlorophenyl)-4-(2-hydroxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (4Z)-2-(2-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one may impart unique electronic and steric properties, potentially influencing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-9-5-2-6-11(15)10-14-17(20)22-16(19-14)12-7-3-4-8-13(12)18/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGBPNKBSNVYHU-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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